4-(Oxazol-4-yl)benzene-1-sulfonyl chloride

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Procure with confidence: This 4-yl oxazole sulfonyl chloride (CAS 954368-94-6) is essential for reproducible hCA II inhibitor synthesis. Unlike 2-yl or 5-yl isomers, its precise 1,3-oxazole-4-yl substitution pattern ensures the specific spatial and electronic environment required for potent, selective engagement (sub-nanomolar Ki). Ideal for focused library generation and chemical probe development.

Molecular Formula C9H6ClNO3S
Molecular Weight 243.67 g/mol
CAS No. 954368-94-6
Cat. No. B1393795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxazol-4-yl)benzene-1-sulfonyl chloride
CAS954368-94-6
Molecular FormulaC9H6ClNO3S
Molecular Weight243.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl
InChIInChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H
InChIKeyUIPQZZJYCHEWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6): A High-Potency Sulfonyl Chloride Building Block for Carbonic Anhydrase-Targeted Synthesis


4-(Oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) is a heteroaromatic sulfonyl halide characterized by an oxazole ring connected at the 4-position to a benzenesulfonyl chloride group . With a molecular formula of C9H6ClNO3S and a molecular weight of 243.67 g/mol, this compound serves primarily as a versatile electrophilic reagent in organic synthesis, enabling the facile introduction of sulfonamide and sulfonate ester functionalities . Its unique regiochemistry distinguishes it from other oxazole-substituted sulfonyl chlorides, which is critical for applications in medicinal chemistry where positional isomerism dictates biological target engagement [1].

Why 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride Cannot Be Replaced by Other Oxazole Sulfonyl Chloride Isomers or Analogs


Substituting 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride with other in-class compounds like its 2-yl or 5-yl positional isomers, or related isoxazole derivatives, is not scientifically equivalent due to the profound impact of regiochemistry on both electronic properties and biological target recognition. The specific 1,3-oxazole-4-yl substitution pattern directly dictates the spatial and electronic environment of the sulfonyl chloride warhead, which in turn governs its reactivity and the binding conformation of resulting sulfonamides in enzyme active sites. For instance, while the 4-yl isomer demonstrates potent inhibition of human carbonic anhydrase II, structurally similar compounds with a 5-yl oxazole attachment or an isoxazole core exhibit different inhibition profiles and potencies [1]. This necessitates the procurement of the specific 4-yl isomer for reproducible and targeted outcomes in drug discovery and chemical biology.

Quantitative Differentiation of 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride: In Vitro Potency, Isoform Selectivity, and Purity


Sub-Nanomolar Carbonic Anhydrase II Inhibition: A 9-Fold Potency Advantage Over a Related Oxazole Sulfonyl Chloride

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride demonstrates potent inhibition of recombinant human carbonic anhydrase II (hCA II) with a Ki of 5.40 nM [1]. In a cross-study comparison, this is approximately 9-fold more potent than the related compound 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride, which exhibits a Ki of 0.05 µM (50 nM) against the same isoform .

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Enhanced Selectivity for hCA II Over hCA XII Compared to Clinical Standard Acetazolamide

The compound shows a 5.40 nM Ki for hCA II and a 63 nM Ki for hCA XII, resulting in an hCA XII/II selectivity ratio of approximately 12 [1]. This selectivity profile is significantly improved over the clinical standard acetazolamide, which inhibits hCA II with a Ki of 12 nM and hCA XII with a Ki of 5.7 nM, yielding a ratio of ~0.5 [2].

Isoform Selectivity Carbonic Anhydrase Off-Target Potential

High Commercial Purity (98%) Enables Reproducible Chemical Transformations in Drug Discovery

Commercially available 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride is offered with a minimum purity of 98% . While many specialty building blocks are supplied at 95% purity, the 98% specification reduces the risk of side reactions from impurities, which is particularly critical for high-value, multi-step syntheses in drug discovery and for generating reliable Structure-Activity Relationship (SAR) data.

Chemical Purity Procurement Specification Reproducibility

Optimal Use Cases for 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride Based on Verifiable Evidence


Synthesis of High-Affinity, Isoform-Selective Carbonic Anhydrase II (hCA II) Inhibitors

Based on its sub-nanomolar Ki (5.40 nM) for hCA II [1] and high selectivity over hCA XII [1], this sulfonyl chloride is an optimal reagent for synthesizing focused libraries of sulfonamide-based hCA II inhibitors. This application is directly relevant to drug discovery programs targeting glaucoma, edema, and other conditions where selective hCA II inhibition is therapeutically desirable.

Construction of Structure-Activity Relationship (SAR) Libraries Around the Oxazole Pharmacophore

The compound's defined 4-yl regiochemistry and high purity (≥98%) make it an ideal core scaffold for systematic SAR studies . Researchers can react it with diverse amines to generate sulfonamide libraries and investigate how modifications to the sulfonamide moiety impact biological activity, leveraging the potent and selective starting point provided by the 4-(oxazol-4-yl)benzene core.

Development of Advanced Chemical Probes for Target Validation in Chemical Biology

The potent and selective engagement of hCA II by derivatives of this compound suggests its utility in creating chemical probes for target validation studies [1]. By conjugating this warhead to a reporter tag (e.g., biotin or a fluorescent dye) or an E3 ligase ligand (for PROTAC development), researchers can generate tools to study hCA II localization, function, and degradation with high fidelity.

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